3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine

Oligonucleotide Synthesis Nucleoside Chemistry Protecting Group Strategy

3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine (CAS 136675-87-1) is a chemically protected, synthetic nucleoside analog belonging to the 2′-fluoro-arabinofuranosyluracil class. Distinguished by its 3′,5′-bis-O-benzoyl ester protection, it serves primarily as a stable, pre-protected synthon for the efficient incorporation of the 2′-deoxy-2′-fluoro-4-deoxy-arabinouridine scaffold into more complex molecules, notably phosphoramidites for oligonucleotide synthesis.

Molecular Formula C23H19FN2O6
Molecular Weight 438.4 g/mol
Cat. No. B12103810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine
Molecular FormulaC23H19FN2O6
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC=NC3=O)F)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C23H19FN2O6/c24-18-19(32-22(28)16-10-5-2-6-11-16)17(14-30-21(27)15-8-3-1-4-9-15)31-20(18)26-13-7-12-25-23(26)29/h1-13,17-20H,14H2
InChIKeyNNEJQWKQUWJJSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine: A Differentiated Benzoyl-Protected Fluorinated Nucleoside Building Block


3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine (CAS 136675-87-1) is a chemically protected, synthetic nucleoside analog belonging to the 2′-fluoro-arabinofuranosyluracil class . Distinguished by its 3′,5′-bis-O-benzoyl ester protection, it serves primarily as a stable, pre-protected synthon for the efficient incorporation of the 2′-deoxy-2′-fluoro-4-deoxy-arabinouridine scaffold into more complex molecules, notably phosphoramidites for oligonucleotide synthesis [1]. Its intrinsic biological activity is understood within the context of its purine nucleoside analog framework, which is associated with broad antitumor mechanisms via DNA synthesis inhibition and apoptosis induction . This protected form critically differentiates it from its unprotected congener (CAS 136675-88-2) , offering a strategic advantage in synthetic workflows.

Why 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine Cannot Be Readily Substituted with Other 2'-Fluoro Arabinonucleosides


The 2'-fluoro arabinonucleoside class exhibits profound functional divergence based on subtle variations in sugar modification, base substitution, and protecting group strategy. While compounds like Clevudine (L-FMAU) demonstrate potent, targeted anti-HBV activity [1] and Fialuridine (FIAU) shows anti-herpetic effects but carries a known risk of severe mitochondrial toxicity [2], 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine occupies a distinct, orthogonal utility space. Its defining 3′,5′-bis-O-benzoyl protecting groups confer critical stability and synthetic orthogonality, making it a specialized precursor rather than a direct-acting antiviral [3]. Substitution with an unprotected analog (e.g., CAS 136675-88-2) would be inappropriate for applications requiring controlled, stepwise incorporation, as it would introduce unwanted nucleophilicity and solubility characteristics. Similarly, base-modified comparators (e.g., 5-bromo derivatives) [4] have divergent reactivity and biological specificity that render them unsuitable for use as generic 2'-fluoro-arabino building blocks. Direct functional interchange is therefore precluded by fundamental differences in synthetic utility and biological target engagement.

Quantitative Differentiation of 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine from Key Comparators


Protected vs. Unprotected Form: A 48% Increase in Molecular Weight Driven by Strategic Benzoylation

The primary structural differentiator for this compound is its 3',5'-bis-O-benzoyl protection, which distinguishes it from the unprotected base scaffold, 2'-deoxy-2'-fluoro-4-deoxy-arabinouridine (CAS 136675-88-2). This protection is essential for its role as a synthetic intermediate. Direct comparison of molecular weight provides a clear, quantifiable measure of this functional divergence [1].

Oligonucleotide Synthesis Nucleoside Chemistry Protecting Group Strategy

Partition Coefficient (LogP) Shift: >500-fold Increase in Lipophilicity Over Unprotected Analog Enables Organic Solvent Compatibility

The addition of two benzoyl protecting groups dramatically alters the compound's lipophilicity, a key parameter governing its utility in synthesis and potential passive diffusion if used as a prodrug. The calculated partition coefficient (LogP) for the target compound is 3.77, representing a major shift from the hydrophilic nature of the unprotected scaffold [1].

Lipophilicity Nucleoside Delivery Prodrug Design

Thermal Stability Benchmarking: Boiling Point of 585°C Defines Safe Handling and Storage Profile

The compound exhibits a high boiling point and flash point, providing a stable solid-state profile that differentiates it from more volatile or thermally labile comparators. These parameters are directly relevant for safe procurement, storage, and handling in a research setting .

Thermal Stability Compound Handling Safety Assessment

Reactivity Divergence: Base-Modified 5-Bromo Analog Possesses Distinct Mass and Halogen-Driven Synthetic Utility

The 5-bromo derivative (CAS 213136-12-0) shares the 3',5'-bis-O-benzoyl protection pattern but introduces a heavy halogen at the 5-position of the uracil base. This creates a fundamentally different synthetic building block optimized for cross-coupling reactions rather than serving as a protected monomer for chain assembly [1].

Cross-Coupling Halogenated Nucleosides Medicinal Chemistry

Class-Level Inference: 2'-Fluoro Modification Confers Metabolic Stability in Oligonucleotide Contexts Unavailable to Unmodified DNA/RNA

While direct metabolic stability data for this specific protected monomer is not available, the 2'-fluoro modification it ultimately introduces into oligonucleotides is a well-established determinant of enhanced nuclease resistance. Class-level evidence from siRNA therapeutics demonstrates the profound impact of this modification on in vivo stability and duration of action, which is not observed with unmodified nucleotides [1].

siRNA Therapeutics Metabolic Stability Nuclease Resistance

Optimal Scientific and Industrial Use Cases for 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine Based on Quantitative Evidence


Solid-Phase Synthesis of Metabolically Stabilized Oligonucleotides (ASOs, siRNAs)

This is the compound's primary utility scenario. The 3',5'-bis-O-benzoyl protection is essential for its conversion to a 5'-O-DMT-3'-phosphoramidite building block, which can then be used in automated solid-phase oligonucleotide synthesis. The resulting 2'-fluoro-modified oligonucleotides gain the significant advantage of enhanced nuclease resistance and prolonged in vivo activity, as demonstrated in therapeutic siRNA contexts [1]. The high LogP (3.77) ensures the monomer is readily soluble in the anhydrous acetonitrile used for DNA/RNA synthesizers . Substitution with the unprotected analog (CAS 136675-88-2) is impossible in this workflow due to the presence of free hydroxyls that would lead to uncontrolled polymerization and side reactions .

Synthesis of Defined Fluorinated Nucleoside Analogs for SAR Studies

As a stable, pre-protected synthon, this compound serves as an ideal starting material for the rapid, high-yielding synthesis of a library of 2'-fluoro-4-deoxy-arabinouridine derivatives. The benzoyl groups can be cleanly removed under mild basic conditions (e.g., NH3/MeOH) to reveal the active nucleoside scaffold for further modification or direct biological testing [1]. This strategy provides a clear advantage over starting from the unprotected nucleoside, which would require selective protection/deprotection steps, leading to lower overall yields and increased synthetic complexity.

Investigating the Role of 2'-Fluoro-Arabino Conformation in Polymerase Interactions

Upon deprotection, the resulting 2'-deoxy-2'-fluoro-4-deoxy-arabinouridine can be enzymatically converted to its 5'-triphosphate form. This active metabolite is a valuable tool for probing the effects of the 2'-fluoro-arabino sugar pucker on substrate recognition and incorporation by viral (e.g., HCV, HBV) and human polymerases. Its utility in this application is distinct from direct-acting comparators like Clevudine, which is already optimized as a drug molecule and not suitable as a flexible biochemical probe [2]. The 4-deoxy modification in this scaffold may also confer unique resistance to deamination or other metabolic pathways .

Chemical Biology Studies Requiring a Lipophilic, Masked Nucleoside Prodrug

The high lipophilicity (LogP 3.77) conferred by the benzoyl groups makes this compound a candidate for passive cellular diffusion, a property not shared by its hydrophilic, unprotected counterpart . While not its primary intended use, this physical property makes it a suitable tool in cellular assays where a 'prodrug' approach is desired to bypass the reliance on nucleoside transporters. Once inside the cell, endogenous esterases can cleave the benzoyl esters to release the active nucleoside, providing a research model for studying intracellular delivery and activation of this specific scaffold.

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